molecular formula C9H8ClN3O3 B12951428 Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12951428
M. Wt: 241.63 g/mol
InChI Key: XFUTXQCFWHXVDL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,6-dibromopyrazolo[1,5-a]pyrimidine with various reagents to introduce the desired functional groups. The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes is a key step in this synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-3-11-13-4-6(14)7(10)12-8(5)13/h3-4,14H,2H2,1H3

InChI Key

XFUTXQCFWHXVDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=CN2N=C1)O)Cl

Origin of Product

United States

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